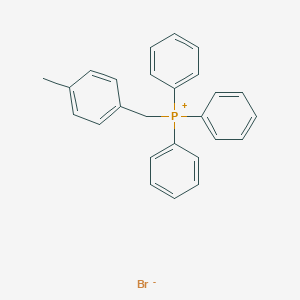

(4-Methylbenzyl)triphenylphosphonium bromide

Description

Properties

IUPAC Name |

(4-methylphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P.BrH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEKCHGNKYVTTM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946578 | |

| Record name | [(4-Methylphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2378-86-1 | |

| Record name | Phosphonium, [(4-methylphenyl)methyl]triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2378-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2378-86-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4-Methylphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylbenzyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Methylbenzyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-Methylbenzyl)triphenylphosphonium bromide from 4-methylbenzyl bromide. The document details the chemical reaction, experimental protocols, and characterization of the final product, designed to be a valuable resource for professionals in organic synthesis and drug development.

Introduction

This compound is a quaternary phosphonium salt that serves as a key intermediate in various organic transformations, most notably as a precursor to phosphonium ylides for the Wittig reaction. The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. The synthesis of this phosphonium salt is a straightforward nucleophilic substitution reaction, which is accessible in most laboratory settings.

Reaction Scheme and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methylbenzyl bromide. The bromide ion is displaced as a leaving group, resulting in the formation of the stable this compound salt.

Reaction:

Mechanism:

The reaction is a classic example of quaternization of a phosphine. The high nucleophilicity of the phosphorus atom in triphenylphosphine and the good leaving group ability of the bromide ion drive the reaction to completion.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented: a conventional heating method and a microwave-assisted method.

Conventional Heating Method

This method involves the refluxing of the reactants in a suitable solvent.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzyl bromide (1 equivalent) and triphenylphosphine (1 equivalent).

-

Add a suitable solvent such as toluene or acetonitrile to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash it with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization.

Microwave-Assisted Method

Microwave irradiation offers a significant acceleration of the reaction, leading to shorter reaction times and often higher yields.[1]

Procedure:

-

In a microwave-safe reaction vessel equipped with a magnetic stirrer, dissolve 4-methylbenzyl bromide (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a constant temperature of 60°C for 30 minutes.[1]

-

After the irradiation is complete, allow the vessel to cool to room temperature.

-

The product will typically precipitate from the solution.

-

Isolate the white, solid product by vacuum filtration.

-

Wash the collected solid with diethyl ether to remove any residual starting materials.

-

Dry the purified product under vacuum.

Purification and Characterization

Purification of the crude this compound is crucial to ensure its suitability for subsequent reactions.

Purification by Recrystallization

Recrystallization is the most common method for purifying the solid product.

Procedure:

-

Dissolve the crude phosphonium salt in a minimum amount of a hot solvent or solvent mixture. Suitable solvents include dichloromethane, ethanol, or a mixture of ethyl acetate and acetonitrile.

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

For further crystallization, the flask can be placed in an ice bath or a refrigerator.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₂₄BrP | |

| Molecular Weight | 447.36 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 243-245 °C | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85-7.65 (m, 15H, P(C₆H₅)₃), 7.15 (d, J=7.8 Hz, 2H, Ar-H), 6.95 (d, J=7.8 Hz, 2H, Ar-H), 5.25 (d, J=14.0 Hz, 2H, P-CH₂), 2.30 (s, 3H, Ar-CH₃) | |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 138.5, 135.2 (d, J=3.0 Hz), 134.3 (d, J=10.1 Hz), 130.5 (d, J=12.1 Hz), 129.5, 128.8, 118.8 (d, J=85.8 Hz), 30.2 (d, J=48.5 Hz), 21.2 | |

| IR (KBr, cm⁻¹) ν | 3050, 2980, 1580, 1480, 1435, 1110, 995, 720, 690 |

Data Summary

The following table summarizes the key quantitative data related to the synthesis of this compound.

Table 2: Synthesis Data Summary

| Synthesis Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | Toluene | Reflux | Several hours | - | |

| Microwave-Assisted | THF | 60 | 30 min | 87-98 | [1] |

Visualizations

Signaling Pathway Diagram

The synthesis of this compound is a direct reaction and does not involve a signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship Diagram

Caption: Logical relationship of reactants and product in the synthesis.

Conclusion

The synthesis of this compound is a robust and efficient process that can be accomplished through both conventional heating and microwave-assisted methods. The microwave-assisted approach offers significant advantages in terms of reaction time and yield. Proper purification by recrystallization is essential to obtain a high-purity product suitable for use in further synthetic applications, particularly in the Wittig reaction for the construction of complex organic molecules. This guide provides the necessary details for the successful synthesis, purification, and characterization of this important chemical intermediate.

References

(4-Methylbenzyl)triphenylphosphonium bromide: An In-depth Technical Guide for Scientific Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and potential applications of (4-Methylbenzyl)triphenylphosphonium bromide. Tailored for researchers, scientists, and professionals in drug development, this document serves as a detailed resource for understanding and utilizing this versatile phosphonium salt.

Core Physical and Chemical Properties

This compound is a quaternary phosphonium salt widely employed as a Wittig reagent in organic synthesis for the formation of carbon-carbon double bonds. Its physical and chemical characteristics are fundamental to its proper handling, storage, and application.

Compound Identification

| Property | Value |

| IUPAC Name | (4-methylbenzyl)triphenylphosphanium bromide |

| CAS Number | 2378-86-1[1] |

| Molecular Formula | C26H24BrP[1] |

| Molecular Weight | 447.35 g/mol [1] |

| Canonical SMILES | CC1=CC=C(C=C1)C--INVALID-LINK--(C3=CC=CC=C3)C4=CC=CC=C4.[Br-][2] |

| InChI Key | CEEKCHGNKYVTTM-UHFFFAOYSA-M |

Physicochemical Data

| Property | Value | Notes |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 231-234 °C | |

| Solubility | Soluble in polar solvents such as methanol, ethanol, and water. | Insoluble in non-polar solvents like diethyl ether and hexane. |

| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the quaternization of triphenylphosphine with 4-methylbenzyl bromide.

Synthesis of this compound

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

-

Addition of Alkyl Halide: Add 4-methylbenzyl bromide (1.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt from the solution.

-

Isolation: After cooling the reaction mixture to room temperature, the precipitated white solid is collected by vacuum filtration.

-

Purification: The crude product is washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials. The purified this compound is then dried under vacuum. Recrystallization from a suitable solvent system like chloroform/ethyl acetate can be performed for higher purity.[3]

Caption: Synthesis workflow for this compound.

The Wittig Reaction: A Core Application

This compound is a precursor to a phosphorus ylide, the key intermediate in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.

General Wittig Reaction Protocol

Experimental Protocol:

-

Ylide Generation:

-

Suspend this compound (1.0 eq) in a dry, aprotic solvent (e.g., THF, DMSO) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath (0 °C).

-

Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.0 eq) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to orange or red).

-

Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

-

-

Reaction with Carbonyl Compound:

-

Dissolve the aldehyde or ketone (1.0 eq) in the same dry, aprotic solvent.

-

Add the carbonyl solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO4 or Na2SO4).

-

Filter and concentrate the solution under reduced pressure.

-

The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography.

-

References

An In-depth Technical Guide to (4-Methylbenzyl)triphenylphosphonium bromide (CAS: 2378-86-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methylbenzyl)triphenylphosphonium bromide, a versatile phosphonium salt widely utilized in organic synthesis. This document details its physicochemical properties, provides step-by-step experimental protocols for its synthesis and key reactions, and explores its emerging role as a building block in the development of novel therapeutics.

Core Physicochemical Properties

This compound is a quaternary phosphonium salt that typically appears as a colorless crystalline solid at room temperature.[1] Its ionic nature contributes to a high melting point and solubility in polar organic solvents.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 2378-86-1 | [1] |

| Molecular Formula | C₂₆H₂₄BrP | [1] |

| Molecular Weight | 447.35 g/mol | [1] |

| Melting Point | 268-270 °C | [1] |

| Appearance | Colorless crystals | [1] |

| Solubility | Soluble in polar organic solvents such as ethanol, acetonitrile, and dichloromethane. Soluble in water and alcohol; insoluble in acetone. | [1][2] |

| Storage | Store under inert atmosphere at room temperature. The compound is hygroscopic. |

Synthesis of this compound

The most common method for synthesizing this compound is through the quaternization of triphenylphosphine with 4-methylbenzyl bromide. This Sₙ2 reaction involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on the benzylic carbon of 4-methylbenzyl bromide.

Experimental Protocol: Synthesis

Materials:

-

Triphenylphosphine (Ph₃P)

-

4-Methylbenzyl bromide

-

Toluene

-

Dry petroleum ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum source

Procedure:

-

In a round-bottom flask, dissolve triphenylphosphine (1.0 equivalent) in toluene.

-

Cool the solution in an ice bath.

-

Slowly add 4-methylbenzyl bromide (1.0 equivalent) dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. A solid precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the filtered solid with toluene followed by dry petroleum ether to remove any unreacted starting materials.

-

Dry the final product, this compound, under vacuum.

The Wittig Reaction: Synthesis of (E)-4-Methylstilbene

This compound is a key reagent in the Wittig reaction for the synthesis of alkenes. In a typical application, it is used to produce (E)-4-methylstilbene through a reaction with benzaldehyde.

Experimental Protocol: Wittig Reaction

Materials:

-

This compound

-

Benzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

50% aqueous sodium hydroxide (NaOH) solution

-

95% Ethanol

-

Round-bottom flask or reaction tube

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

Procedure:

-

In a reaction vessel, combine this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in dichloromethane.

-

With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise. The strong base will deprotonate the phosphonium salt to form the phosphorus ylide, which then reacts with benzaldehyde.

-

Continue to stir the reaction mixture vigorously for approximately 30 minutes.

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter to remove the drying agent and concentrate the organic solution to obtain the crude product.

-

Purify the crude product by recrystallization from hot 95% ethanol to yield (E)-4-methylstilbene as a white crystalline solid.

Application in Drug Development: Protein Degrader Building Blocks

This compound is also classified as a "Protein Degrader Building Block." This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents.

PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins. They consist of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their conjugation. The use of building blocks like this compound can introduce specific physicochemical properties to the linker, such as rigidity or altered solubility, which can be fine-tuned to optimize the performance of the final PROTAC molecule. Further research and development in this area will likely lead to more defined protocols for the utilization of phosphonium salts in the rational design of next-generation protein degraders.

References

An In-depth Technical Guide to (4-Methylbenzyl)triphenylphosphonium bromide: Molecular Structure and Weight

This technical guide provides a comprehensive overview of the molecular structure and weight of (4-Methylbenzyl)triphenylphosphonium bromide, a quaternary phosphonium salt. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. These data are essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C26H24BrP[1][2] |

| Molecular Weight | 447.35 g/mol [1][3] |

| CAS Number | 2378-86-1[1][4] |

| SMILES Representation | CC1=CC=C(C=C1)C--INVALID-LINK--(C3=CC=CC=C3)C4=CC=CC=C4.[Br-][2][4] |

Molecular Structure

This compound is an organic salt consisting of a positively charged phosphonium cation and a bromide anion. The cation features a central phosphorus atom bonded to three phenyl groups and one 4-methylbenzyl group. The positive charge resides on the phosphorus atom.

Caption: Molecular structure of this compound.

Experimental Protocols for Structural and Molecular Weight Determination

While specific experimental data for the initial characterization of this particular compound are not detailed in readily available literature, the molecular formula, structure, and weight of organic compounds like this compound are typically determined and verified using a combination of the following standard analytical techniques.

3.1. Mass Spectrometry for Molecular Weight and Formula Determination

-

Objective: To determine the accurate mass of the molecular ion and its fragments, which allows for the confirmation of the molecular weight and elemental composition.

-

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common technique for phosphonium salts. The sample solution is introduced into the mass spectrometer, where a high voltage is applied, causing the formation of gaseous ions.

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., time-of-flight (TOF) or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum will show a prominent peak corresponding to the (4-Methylbenzyl)triphenylphosphonium cation (C26H24P+). High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.

-

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Objective: To determine the connectivity of atoms within the molecule and provide detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Methodology:

-

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei is detected.

-

Spectral Interpretation:

-

¹H NMR: The chemical shifts, integration (peak areas), and splitting patterns of the signals provide information about the number and types of protons and their neighboring atoms. The spectrum would show characteristic signals for the aromatic protons of the phenyl and benzyl groups, the methylene protons of the benzyl group, and the methyl protons.

-

¹³C NMR: This technique provides information about the different carbon environments in the molecule.

-

2D NMR Techniques: Techniques such as COSY and HSQC can be used to establish the connectivity between protons and carbons, confirming the overall structure.

-

-

3.3. X-ray Crystallography for Definitive Structure Determination

-

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.

-

Methodology:

-

Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown from a solution.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms can be determined. This provides highly accurate bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

-

References

An In-depth Technical Guide on the Solubility of (4-Methylbenzyl)triphenylphosphonium Bromide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Methylbenzyl)triphenylphosphonium bromide, a versatile phosphonium salt utilized in various organic syntheses, most notably the Wittig reaction. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from the behavior of analogous phosphonium salts. Furthermore, it details standardized experimental protocols for determining the solubility of crystalline organic salts, enabling researchers to generate precise data for their specific applications. This guide also includes diagrams illustrating the synthesis of the title compound and a general workflow for solubility determination to provide a practical framework for laboratory professionals.

Introduction

This compound is a quaternary phosphonium salt that serves as a key reagent in organic chemistry. Its primary application is in the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes and ketones. The solubility of this salt in various organic solvents is a critical parameter for its effective use in synthesis, influencing reaction rates, yields, and the ease of product purification. Understanding its solubility profile is therefore essential for optimizing reaction conditions and developing robust synthetic methodologies.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in scientific literature, the general solubility behavior of phosphonium salts provides a strong indication of its expected characteristics.

Qualitative Solubility:

Phosphonium salts are generally classified as polar organic salts. Consequently, this compound is expected to be soluble in polar organic solvents and less soluble in nonpolar organic solvents. This behavior is dictated by the "like dissolves like" principle, where the ionic nature of the phosphonium salt leads to favorable interactions with polar solvent molecules.

Expected Solubility in Common Organic Solvents:

Based on the properties of similar phosphonium salts, the following qualitative solubility profile can be anticipated:

-

High Solubility: Polar protic solvents such as methanol and ethanol are expected to be excellent solvents for this compound due to their ability to solvate both the cation and the anion effectively through hydrogen bonding and dipole-dipole interactions.

-

Good to Moderate Solubility: Polar aprotic solvents like acetone, chloroform, and dichloromethane are also expected to be effective solvents. For instance, sterically hindered phosphonium salts are known to be soluble in chloroform, dichloromethane, and acetone.

-

Low to Insoluble: Nonpolar solvents such as diethyl ether, petroleum ether, hexane, and toluene are expected to be poor solvents for this compound. This is because the nonpolar nature of these solvents cannot effectively stabilize the charged phosphonium and bromide ions. For example, (4-carboxybutyl)triphenylphosphonium bromide is insoluble in toluene and hexane[1].

It is important to note that these are general guidelines, and the actual solubility will depend on factors such as temperature and the presence of impurities. For precise quantitative data, experimental determination is necessary.

Data Presentation

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in the peer-reviewed literature or chemical databases. Researchers are encouraged to determine these values experimentally using the protocols outlined in the following section. A template for a data table that can be used to record such experimental findings is provided below.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 32.04 | 0.792 | Data to be determined | Data to be determined |

| Ethanol | 46.07 | 0.789 | Data to be determined | Data to be determined |

| Acetone | 58.08 | 0.791 | Data to be determined | Data to be determined |

| Chloroform | 119.38 | 1.489 | Data to be determined | Data to be determined |

| Dichloromethane | 84.93 | 1.326 | Data to be determined | Data to be determined |

| Toluene | 92.14 | 0.867 | Data to be determined | Data to be determined |

| Hexane | 86.18 | 0.659 | Data to be determined | Data to be determined |

| Diethyl Ether | 74.12 | 0.713 | Data to be determined | Data to be determined |

Experimental Protocols

For researchers requiring precise solubility data, the following section details a general and reliable experimental protocol for the determination of the solubility of a crystalline organic salt in an organic solvent. The gravimetric method is a classic and accurate technique for this purpose.

4.1. Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in the solvent of interest, separating the undissolved solid, and then determining the concentration of the solute in the saturated solution by weighing the residue after solvent evaporation.

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks with airtight seals

-

Oven or vacuum oven

-

Pipettes

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, and it is advisable to monitor the concentration of the solution periodically until it becomes constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the mixture to stand at the constant temperature for a period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.

-

Filter the collected supernatant through a syringe filter that is compatible with the organic solvent to remove any remaining solid particles.

-

-

Determination of Solute Concentration:

-

Transfer a precisely measured volume of the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a well-ventilated fume hood. For less volatile solvents, an oven or vacuum oven at a temperature below the decomposition point of the solute can be used.

-

Once the solvent is completely removed, cool the dish or vial to room temperature in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

Calculation:

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of saturated solution taken in mL) * 100

Mandatory Visualization

5.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of triphenylphosphine with 4-methylbenzyl bromide. This is a nucleophilic substitution (SN2) reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile.

Caption: Synthesis workflow for this compound.

5.2. General Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of a solid in a liquid solvent using a generic laboratory procedure.

Caption: General workflow for determining the solubility of a solid.

Conclusion

While quantitative solubility data for this compound remains to be systematically documented, its expected behavior aligns with that of other polar phosphonium salts, indicating good solubility in polar organic solvents and poor solubility in nonpolar ones. This technical guide provides a framework for understanding these qualitative aspects and offers a detailed experimental protocol for researchers to determine precise solubility values. The provided diagrams for synthesis and solubility determination workflows serve as practical tools for laboratory practice. The generation of accurate solubility data is crucial for the effective application of this important reagent in organic synthesis and other fields of chemical research.

References

The Wittig Reaction: A Comprehensive Technical Guide on the Mechanism Utilizing (4-Methylbenzyl)triphenylphosphonium Bromide

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, offering a powerful and versatile method for the synthesis of alkenes from carbonyl compounds.[1][2] Discovered by Georg Wittig in 1954, this reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a phosphorane, to yield an alkene and triphenylphosphine oxide.[2] The exceptional reliability and predictability of this reaction have cemented its importance in the synthesis of a vast array of natural products, pharmaceuticals, and fine chemicals.[3]

This guide provides an in-depth exploration of the Wittig reaction mechanism, with a specific focus on the use of (4-Methylbenzyl)triphenylphosphonium bromide as the ylide precursor. We will delve into the preparation of the phosphonium salt, the generation of the corresponding ylide, the intricacies of the reaction mechanism, and detailed experimental protocols.

The Core Reactants: Phosphonium Salt and Ylide

The journey of the Wittig reaction begins with the preparation of a phosphonium salt, which serves as the precursor to the crucial phosphorus ylide.

Synthesis of this compound

The phosphonium salt, this compound, is typically synthesized via a bimolecular nucleophilic substitution (SN2) reaction. This involves the reaction of triphenylphosphine with 4-methylbenzyl bromide.[2] The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methylbenzyl bromide and displacing the bromide ion.

Caption: Synthesis of the phosphonium salt.

Ylide Generation

The phosphorus ylide is generated in situ by the deprotonation of the phosphonium salt using a strong base.[2][4] The acidity of the protons on the carbon adjacent to the phosphorus is significantly increased due to the electron-withdrawing nature of the positively charged phosphorus atom. For semi-stabilized ylides like the one derived from this compound, bases such as sodium hydride (NaH), sodium amide (NaNH₂), or alkoxides are commonly employed.[5][6][7] The resulting ylide is a resonance-stabilized species, with the negative charge delocalized between the carbon and phosphorus atoms.

Caption: Formation of the phosphorus ylide.

The Reaction Mechanism: A Step-by-Step Analysis

The generally accepted mechanism of the Wittig reaction involves a series of steps, culminating in the formation of the alkene and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force of the reaction.[5][8]

The core mechanism proceeds through the following stages:

-

Nucleophilic Attack and Betaine Formation: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This initial attack leads to the formation of a dipolar, zwitterionic intermediate known as a betaine.[2][5]

-

Oxaphosphetane Formation: The negatively charged oxygen atom of the betaine then attacks the positively charged phosphorus atom in an intramolecular fashion. This results in the formation of a four-membered ring intermediate called an oxaphosphetane.[2][5]

-

Decomposition to Products: The oxaphosphetane intermediate is unstable and rapidly decomposes in a concerted, [2+2] retro-cycloaddition reaction. This decomposition yields the final alkene product and triphenylphosphine oxide.[4]

Caption: The mechanistic pathway of the Wittig reaction.

Stereochemical Considerations

The stereochemistry of the resulting alkene is highly dependent on the nature of the ylide.[5]

-

Non-stabilized ylides (where the R group on the ylidic carbon is alkyl) typically lead to (Z)-alkenes.

-

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally yield (E)-alkenes.[5]

-

This compound generates a semi-stabilized ylide because the phenyl ring can stabilize the negative charge through resonance. These ylides often provide a mixture of (E) and (Z)-isomers, with the ratio being influenced by reaction conditions such as the solvent, temperature, and the specific base used.[9]

Quantitative Data

The yield and stereoselectivity of the Wittig reaction are influenced by various factors. Below is a summary of representative data for Wittig reactions involving benzyl-type phosphonium salts.

| Phosphonium Salt | Carbonyl Compound | Base | Solvent | Yield (%) | E/Z Ratio | Reference |

| Benzyltriphenylphosphonium chloride | 9-Anthraldehyde | 50% NaOH | DMF | 73.5 | Not Specified | [10] |

| (4-Nitrobenzyl)triphenylphosphonium bromide | Benzaldehyde | KOH | Ethanol | Not Specified | Not Specified | [3] |

| Methyltriphenylphosphonium bromide | p-Tolualdehyde | n-BuLi | THF | High | N/A | [9] |

| (Carbethoxymethylene)triphenylphosphorane | 4-Chlorobenzaldehyde | N/A | Dichloromethane | High | Predominantly E | [11] |

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful execution of the Wittig reaction.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of phosphonium salts.[12][13]

Materials:

-

Triphenylphosphine

-

4-Methylbenzyl bromide

-

Anhydrous Toluene or Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add 4-methylbenzyl bromide (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. A white precipitate of the phosphonium salt will form.[14]

-

After cooling the mixture to room temperature, collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the this compound under vacuum to obtain a fine white powder.

Protocol 2: Wittig Reaction with an Aldehyde

This protocol describes a general procedure for the Wittig olefination using the prepared phosphonium salt.[9][15][16]

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Strong base (e.g., n-Butyllithium (n-BuLi) or Sodium Hydride (NaH))

-

Aldehyde (e.g., p-Tolualdehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).

-

Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-BuLi (1.0 eq) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

-

Reaction with Aldehyde:

-

Dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous THF.

-

Cool the ylide solution back to 0 °C and slowly add the aldehyde solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.[9]

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the alkene using column chromatography on silica gel.

-

Caption: Experimental workflow for the Wittig reaction.

Conclusion

The Wittig reaction, utilizing precursors such as this compound, remains an indispensable tool for the stereoselective synthesis of alkenes. A thorough understanding of its mechanism, from the initial formation of the phosphonium salt to the final decomposition of the oxaphosphetane intermediate, is crucial for researchers and drug development professionals. The reaction's efficiency is underpinned by the formation of the highly stable triphenylphosphine oxide, which acts as the thermodynamic driving force. While semi-stabilized ylides may present challenges in achieving high stereoselectivity, careful optimization of reaction conditions allows for the targeted synthesis of desired alkene isomers, making the Wittig reaction a versatile and powerful method in the arsenal of modern organic synthesis.

References

- 1. Home [chemicals.thermofisher.kr]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. biomedres.us [biomedres.us]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. sciepub.com [sciepub.com]

The Role of (4-Methylbenzyl)triphenylphosphonium bromide as a Wittig Reagent: A Technical Guide

(4-Methylbenzyl)triphenylphosphonium bromide is a key phosphonium salt utilized in the Wittig reaction, a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, properties, and application as a precursor to a semi-stabilized ylide for the olefination of aldehydes and ketones.

Physicochemical Properties and Structure

This compound is a quaternary phosphonium salt. The presence of the methyl group on the benzyl moiety classifies the corresponding ylide as "semi-stabilized," influencing its reactivity and the stereochemical outcome of the Wittig reaction.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 2378-86-1 | [1] |

| Molecular Formula | C₂₆H₂₄BrP | [2] |

| Molecular Weight | 447.36 g/mol | |

| Appearance | Typically a white to off-white solid | General knowledge |

| Melting Point | Data not readily available in cited literature. Melting points of similar substituted benzylphosphonium bromides are typically high, often >250 °C. For example, (2,4-Difluorobenzyl)-Triphenylphosphonium Bromide has a melting point of 258 °C. | [3] |

| Solubility | Generally soluble in polar organic solvents like dichloromethane, chloroform, and alcohols. | General knowledge |

Synthesis of this compound

The synthesis of the phosphonium salt is a straightforward and crucial first step. The most common method is the quaternization of triphenylphosphine via an Sₙ2 reaction with 4-methylbenzyl bromide.

Experimental Protocol: Conventional Synthesis

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

Triphenylphosphine (PPh₃)

-

4-Methylbenzyl bromide

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene or THF.

-

Add 4-methylbenzyl bromide (1.0 to 1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress can be monitored by the precipitation of the white phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid, this compound, under vacuum.

An alternative, efficient approach involves microwave irradiation, which can significantly reduce reaction times to as little as 30 minutes in THF at 60°C, often leading to quantitative yields.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the phosphonium salt.

The Wittig Reaction: Mechanism and Application

The Wittig reaction transforms aldehydes and ketones into alkenes.[4] The process begins with the deprotonation of the phosphonium salt to form a phosphorus ylide, which then acts as the key nucleophile.

Reaction Mechanism

-

Ylide Formation: The α-proton on the carbon adjacent to the phosphorus atom is acidic and can be removed by a strong base (e.g., n-BuLi, NaH, or NaOMe) to form the phosphorus ylide. The ylide exists as a resonance hybrid of two forms: the ylide and the ylene.

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This [2+2] cycloaddition leads to a four-membered ring intermediate called an oxaphosphetane.[4]

-

Alkene Formation: The oxaphosphetane intermediate is unstable and rapidly decomposes. It collapses to form the final alkene product and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[5]

The ylide derived from this compound is considered semi-stabilized due to the partial delocalization of the negative charge into the aromatic ring. Such ylides often produce a mixture of (E) and (Z)-alkenes, with the ratio influenced by factors like the base, solvent, and reaction temperature.

Signaling Pathway Diagram

Caption: General mechanism of the Wittig reaction.

Experimental Protocols and Data

The following protocol outlines a general procedure for the olefination of an aldehyde using this compound.

Experimental Protocol: Wittig Olefination

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes, or Sodium Hydride (NaH)

-

Aldehyde (e.g., Benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation:

-

Under an inert atmosphere (Nitrogen or Argon), suspend this compound (1.1 eq.) in anhydrous THF in a flame-dried flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 eq.) dropwise. The formation of the characteristic orange/red ylide color indicates successful deprotonation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

-

Reaction with Aldehyde:

-

Cool the ylide solution back to 0 °C.

-

Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product contains the desired alkene and triphenylphosphine oxide. Purify via flash column chromatography on silica gel (typically using a hexane/ethyl acetate eluent system) to isolate the alkene product.[6]

-

Quantitative Data

The yield and stereoselectivity of the Wittig reaction can vary based on the specific substrates and conditions used. The semi-stabilized nature of the 4-methylbenzyl ylide often results in good yields but with moderate to low stereoselectivity.

Table 2: Example Yields for Reactions Involving Benzylphosphonium Salts

| Phosphonium Salt | Carbonyl Compound | Product | Yield | Conditions | Reference |

| This compound | Self-coupling | 1,2-di(p-tolyl)ethane | 89% | Photoredox catalysis, Ir catalyst, blue LED, 24h | [7] |

| Benzyltriphenylphosphonium chloride | 4-Methylbenzaldehyde | 4-Methylstilbene | Not specified; major product is trans isomer | NaOH, room temperature | [7] |

| (4-Nitrobenzyl) triphenylphosphonium bromide | Benzaldehyde | 4-Nitrostilbene | Not specified; reaction monitored kinetically | KOH, Ethanol | [8] |

Note: The 89% yield for the self-coupling reaction was achieved under photoredox conditions, not a standard base-mediated Wittig reaction, and serves as an example of the reactivity of this phosphonium salt.

Experimental Workflow Diagram

Caption: Workflow for a typical Wittig olefination reaction.

Conclusion

This compound is a valuable and readily synthesized precursor for a semi-stabilized Wittig reagent. It enables the efficient conversion of aldehydes and ketones to the corresponding stilbene derivatives and other substituted alkenes. While reactions with its derived ylide may not always offer high stereoselectivity, its reliable performance and the versatility of the Wittig reaction make it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials. Understanding the nuances of its synthesis and application, as detailed in this guide, is crucial for its effective implementation in research and development.

References

- 1. 2378-86-1|this compound|BLD Pharm [bldpharm.com]

- 2. labcompare.com [labcompare.com]

- 3. biomedres.us [biomedres.us]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. rsc.org [rsc.org]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

An In-depth Technical Guide to the Spectroscopic Data of (4-Methylbenzyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Methylbenzyl)triphenylphosphonium bromide, a versatile reagent in organic synthesis. The information presented herein is essential for the accurate identification and utilization of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: (4-Methylbenzyl)triphenylphosphanium bromide

-

CAS Number: 2378-86-1[1]

-

Molecular Formula: C₂₆H₂₄BrP[1]

-

Molecular Weight: 447.35 g/mol [1]

-

Appearance: Typically a white to off-white solid.

Spectroscopic Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the triphenylphosphine moiety, the 4-methylbenzyl group, and the benzylic methylene bridge. The chemical shifts are influenced by the electron-withdrawing nature of the phosphonium cation.

Table 1: ¹H NMR Data for this compound (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.60 - 7.90 | multiplet | - | 15H, P(C₆H ₅)₃ |

| ~ 7.10 - 7.30 | multiplet | - | 4H, C₆H ₄CH₃ |

| ~ 5.40 - 5.60 | doublet | ²J(P,H) ≈ 14-16 Hz | 2H, P⁺-CH₂ -Ar |

| ~ 2.35 | singlet | - | 3H, Ar-CH₃ |

Note: Predicted values are based on data for analogous substituted benzyltriphenylphosphonium bromides.

The carbon NMR spectrum provides detailed information about the carbon framework of the molecule. The signals are assigned based on predicted chemical shifts, taking into account the electronic environment of each carbon atom.

Table 2: ¹³C NMR Data for this compound (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138.0 | C -CH₃ (Aromatic) |

| ~ 135.0 (d) | para-C of P-Ph |

| ~ 134.0 (d) | ortho-C of P-Ph |

| ~ 130.0 (d) | meta-C of P-Ph |

| ~ 129.5 | C H of 4-methylbenzyl ring |

| ~ 128.0 | C H of 4-methylbenzyl ring |

| ~ 118.0 (d) | ipso-C of P-Ph |

| ~ 30.0 (d) | P⁺-CH₂ -Ar |

| ~ 21.0 | Ar-CH₃ |

Note: Predicted values are based on general principles and data for similar phosphonium salts. The signals for the phenyl groups attached to phosphorus will appear as doublets due to coupling with the ³¹P nucleus.

The IR spectrum reveals the presence of key functional groups and structural features within the molecule.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2920 - 2850 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |

| ~ 1585, 1485, 1435 | Medium | Aromatic C=C ring stretching |

| ~ 1436 | Strong | P-C (Phenyl) stretching |

| ~ 1110 | Strong | P-C (Phenyl) stretching |

| ~ 820 | Strong | para-substituted benzene C-H out-of-plane bend |

| ~ 720, 690 | Strong | Monosubstituted benzene C-H out-of-plane bend |

Note: The P-C stretching frequencies are characteristic of the triphenylphosphonium group.

Experimental Protocols

The following protocols describe the general procedures for the synthesis and spectroscopic analysis of this compound.

This method provides a rapid and efficient route to the desired product.

-

To a microwave reactor vessel, add 4-methylbenzyl bromide (1.0 eq.), triphenylphosphine (1.05 eq.), and a suitable solvent such as THF or acetonitrile.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes).

-

After cooling to room temperature, the resulting precipitate is collected by filtration.

-

The crude product is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

The product is then dried under vacuum to yield this compound as a solid.

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Acquire the IR spectrum of the KBr pellet using an FTIR spectrometer.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Workflow for the microwave-assisted synthesis.

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Safety and Handling of (4-Methylbenzyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (4-Methylbenzyl)triphenylphosphonium bromide (CAS No. 2378-86-1), a compound utilized in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are outlined below.

GHS Hazard Statements:

Signal Word: Warning[1]

Pictogram:

-

Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 2378-86-1 |

| Molecular Formula | C26H24BrP[3] |

| Molecular Weight | 447.35 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 245-250 °C |

| Solubility | No data available |

| Flash Point | No information available[2] |

| Autoignition Temperature | No information available[2] |

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain the integrity of the compound.

Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

-

Wash hands and any exposed skin thoroughly after handling.[1][2]

-

Minimize dust generation and accumulation.[4]

Storage:

-

The compound is reported to be hygroscopic (absorbs moisture from the air); therefore, it should be stored protected from moisture.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used.[5]

Experimental Protocols

Protocol 1: General Handling and Weighing

-

Preparation:

-

Ensure the work area is clean and uncluttered.

-

Verify that a safety shower and eyewash station are readily accessible.[4]

-

Don the appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.

-

-

Weighing:

-

Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

-

Use a clean, dry spatula and weighing paper or a suitable container.

-

Carefully transfer the desired amount of the compound, avoiding the creation of dust clouds.

-

Close the primary container tightly immediately after use.

-

-

Post-Handling:

-

Clean any spills on the balance or work surface immediately.

-

Dispose of contaminated weighing paper and gloves in a designated chemical waste container.

-

Wash hands thoroughly with soap and water.

-

Protocol 2: Accidental Spill Response

-

Immediate Actions:

-

Containment and Cleanup:

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For small spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.

-

For larger spills, it may be appropriate to wet the material with a suitable solvent to prevent dust from becoming airborne, if compatible.

-

Clean the spill area with a damp cloth or paper towels.

-

-

Disposal:

Protocol 3: First-Aid Procedures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2] If the person is not breathing, give artificial respiration.[1]

-

If on Skin: Wash with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention.[1][2] Take off contaminated clothing and wash it before reuse.[1][2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Figure 1: Spill Response Workflow

Caption: Figure 2: Safe Handling Procedure

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: No specific data is available regarding hazardous combustion products. However, as with many organic compounds, toxic gases may be generated during a fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

-

The disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national regulations.

-

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

-

Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

This technical guide is intended to provide essential safety information. It is not a substitute for a thorough understanding of the material's properties and the implementation of sound laboratory practices. Always consult the most current Safety Data Sheet (SDS) before working with this or any other chemical.

References

The Cornerstone of Alkene Synthesis: A Technical Guide to Benzyltriphenylphosphonium Salts

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Application of Benzyltriphenylphosphonium Salts in Organic Synthesis.

Abstract

Benzyltriphenylphosphonium salts are a class of quaternary phosphonium salts that have become indispensable reagents in organic synthesis. Their discovery and development are inextricably linked to the advent of the Wittig reaction, a Nobel Prize-winning method for the stereoselective formation of carbon-carbon double bonds. This technical guide provides a comprehensive overview of the history, synthesis, characterization, and diverse applications of benzyltriphenylphosphonium salts. Detailed experimental protocols for their preparation and use in the seminal Wittig reaction are provided, alongside a discussion of alternative synthetic methodologies and other notable applications, including their roles as phase-transfer catalysts and components of ionic liquids. Quantitative data are summarized in tabular format for ease of reference, and key reaction pathways are illustrated with diagrams to provide a clear and thorough understanding of this vital class of reagents.

A Historical Perspective: The Dawn of the Ylide Era

The story of benzyltriphenylphosphonium salts is fundamentally the story of the Wittig reaction. In the mid-20th century, German chemist Georg Wittig and his students were investigating the chemistry of phosphorus ylides—neutral molecules containing a negatively charged carbon adjacent to a positively charged phosphorus atom.[1][2] Their groundbreaking work, which began to gain significant attention in the 1950s, demonstrated that these ylides could react with aldehydes and ketones to furnish alkenes and triphenylphosphine oxide.[2][3] This discovery was a paradigm shift in synthetic organic chemistry, offering a reliable and highly regioselective method for alkene synthesis. The significance of this work was formally recognized in 1979 when Georg Wittig was awarded the Nobel Prize in Chemistry.[1]

The preparation of the crucial phosphorus ylides necessitates the corresponding phosphonium salts as precursors.[3] Benzyltriphenylphosphonium chloride, prepared from the reaction of triphenylphosphine with benzyl chloride, emerged as a readily accessible and widely used reagent for introducing a benzylidene moiety.[4] The historical development of synthetic methods has since evolved to include more efficient and environmentally benign procedures.

Synthesis of Benzyltriphenylphosphonium Salts: From Conventional Heating to Microwave-Assisted Methods

The most common and straightforward method for the synthesis of benzyltriphenylphosphonium salts is the quaternization of a triaryl- or trialkylphosphine with a benzyl halide.[5] This SN2 reaction is typically carried out by heating the reactants in a suitable solvent.

Conventional Synthesis

The traditional synthesis involves reacting triphenylphosphine with a benzyl halide (chloride or bromide) in a solvent such as chloroform, toluene, or xylene under reflux conditions for several hours.[6][7]

Experimental Protocol: Synthesis of Benzyltriphenylphosphonium Chloride (Conventional Method)

Materials:

-

Triphenylphosphine

-

Benzyl chloride

-

Chloroform (or Toluene)

-

Xylene

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, combine triphenylphosphine (1.0 equivalent) and benzyl chloride (1.0 equivalent) in chloroform.

-

Reflux the mixture on a water bath for 2-3 hours.

-

After the reaction is complete, remove the chloroform by distillation.

-

Add a small volume of xylene to the flask, agitate to wash the solid, and collect the product by vacuum filtration.

-

Wash the crystals with a small amount of dichloromethane and dry in an oven at 110 °C for 1 hour to yield benzyltriphenylphosphonium chloride as a colorless crystalline solid.[6]

Microwave-Assisted Synthesis

More recently, microwave irradiation has emerged as a powerful technique to accelerate the synthesis of phosphonium salts, often leading to higher yields and significantly reduced reaction times.[8]

Experimental Protocol: Synthesis of Substituted Benzyltriphenylphosphonium Bromides (Microwave-Assisted Method)

Materials:

-

Triphenylphosphine

-

Substituted benzyl bromide

-

Tetrahydrofuran (THF)

Procedure:

-

In a microwave-safe vessel, combine triphenylphosphine (2.0 equivalents) and the desired substituted benzyl bromide (1.0 equivalent) in THF.

-

Heat the mixture under microwave irradiation at 60 °C for 30 minutes.

-

Upon completion, a precipitate will have formed. Collect the solid by filtration.

-

Recrystallize the product from a suitable solvent system (e.g., dichloromethane/ether) to afford the pure substituted benzyltriphenylphosphonium bromide.[8]

Alternative Synthetic Routes

Alternative methods for the preparation of phosphonium salts have been developed, including those starting from alcohols, which avoid the need for pre-functionalized benzyl halides.[3]

Physicochemical and Spectroscopic Characterization

Benzyltriphenylphosphonium salts are typically white to off-white crystalline solids.[4][9] They are generally stable but can be hygroscopic.[4] Their solubility is dependent on the counter-ion, but they are often soluble in polar organic solvents.

Physical Properties

A summary of the physical properties of benzyltriphenylphosphonium chloride is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₂ClP | [9] |

| Molecular Weight | 388.87 g/mol | [9] |

| Melting Point | ≥300 °C | [4][9] |

| Appearance | White to off-white crystalline powder | [4][9] |

| Solubility | Soluble in water | [4] |

Spectroscopic Data

NMR spectroscopy is a crucial tool for the characterization of benzyltriphenylphosphonium salts. The following tables summarize key NMR data for the parent benzyltriphenylphosphonium chloride and a selection of substituted analogues.

Table 1: NMR Data for Benzyltriphenylphosphonium Chloride

| Nucleus | Chemical Shift (δ) ppm | Solvent | Reference(s) |

| ¹H | 7.6-8.0 (m, 15H, P(C₆H₅)₃), 7.1-7.3 (m, 5H, C₆H₅CH₂), 5.5 (d, J=14.4 Hz, 2H, CH₂) | CDCl₃ | |

| ¹³C | 134.5 (s), 133.8 (d, J=9Hz), 131.0 (d, J=5Hz), 129.6 (d, J=12Hz), 128.3 (s), 127.8 (s), 127.0 (d, J=8Hz), 117.4 (d, J=85Hz), 30.2 (d, J=47Hz) | CDCl₃ | [10][11] |

| ³¹P | 23.8 (s) | CDCl₃ | [12] |

Table 2: ¹H NMR and Melting Point Data for Substituted Benzyltriphenylphosphonium Bromides

| Substituent on Benzyl Ring | Melting Point (°C) | ¹H NMR (δ ppm, CDCl₃) of CH₂ protons | Yield (%) | Reference(s) |

| 4-CN | 328 | 5.23 (d, J=15 Hz) | 94 | [8] |

| 4-OCH₃ | 248 | 5.25 (d, J=14 Hz) | 88 | [8] |

| 3-I | 291 | 5.46 (d, J=15 Hz) | 87 | [8] |

| 2-Naphthyl | 254 | 5.49 (d, J=14.5 Hz) | 90 | [8] |

| Unsubstituted | 296 | 5.39 (d, J=15 Hz) | 97 | [8] |

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The primary and most celebrated application of benzyltriphenylphosphonium salts is in the Wittig reaction.[2][3] This reaction proceeds via the in-situ generation of a phosphorus ylide by deprotonation of the phosphonium salt with a strong base. The ylide then reacts with an aldehyde or ketone to form an alkene.

Experimental Protocol: Synthesis of trans-Stilbene via the Wittig Reaction

Materials:

-

Benzyltriphenylphosphonium chloride

-

Benzaldehyde

-

Dichloromethane

-

50% aqueous Sodium Hydroxide

-

Ether

-

Anhydrous Magnesium Sulfate

-

95% Ethanol

Procedure:

-

Ylide Generation and Reaction: In a 50 mL round-bottom flask, combine benzyltriphenylphosphonium chloride (1.0 equivalent) and benzaldehyde (1.0 equivalent) in dichloromethane. With vigorous stirring, add 50% aqueous sodium hydroxide dropwise. Continue stirring for 30 minutes.

-

Workup: Transfer the reaction mixture to a separatory funnel. Add water and ether, and separate the organic layer. Extract the aqueous layer twice with ether. Combine the organic layers, wash with water until neutral, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent. Recrystallize the crude product from hot 95% ethanol to yield trans-stilbene as colorless crystals.[6]

Beyond the Wittig Reaction: Diverse Applications

While the Wittig reaction remains their hallmark application, benzyltriphenylphosphonium salts have found utility in other areas of synthetic chemistry.

Phase-Transfer Catalysis

Quaternary phosphonium salts, including benzyltriphenylphosphonium chloride, can function as effective phase-transfer catalysts (PTCs).[4][13] They facilitate the transfer of a reactant from an aqueous phase to an organic phase, thereby accelerating reactions between immiscible reactants.[13] Phosphonium salt PTCs are often more thermally stable than their ammonium counterparts.[13]

Ionic Liquids

The unique physicochemical properties of phosphonium salts, such as their thermal stability and low vapor pressure, have led to their use in the formulation of ionic liquids (ILs).[14][15] These "green solvents" are being explored as environmentally friendly alternatives to volatile organic compounds in a variety of chemical processes.[14]

Conclusion

From their pivotal role in the discovery of the Wittig reaction to their expanding applications in modern synthetic chemistry, benzyltriphenylphosphonium salts have proven to be a versatile and powerful class of reagents. The continuous development of more efficient and sustainable synthetic methods for their preparation ensures their continued importance in academic and industrial research. This guide has provided a comprehensive overview of their history, synthesis, characterization, and key applications, equipping researchers with the foundational knowledge to effectively utilize these essential synthetic tools.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzyltriphenylphosphonium chloride | 1100-88-5 [chemicalbook.com]

- 3. Phosphonium salt synthesis by alkylation or C-P coupling [organic-chemistry.org]

- 4. Benzyltriphenylphosphonium chloride CAS#: 1100-88-5 [m.chemicalbook.com]

- 5. Phosphonium - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chembk.com [chembk.com]

- 10. C-13 NMR Spectrum [acadiau.ca]

- 11. Benzyltriphenylphosphonium chloride(1100-88-5) 13C NMR [m.chemicalbook.com]

- 12. P-31 NMR Spectrum [acadiau.ca]

- 13. biomedres.us [biomedres.us]

- 14. Extraction of Biomolecules Using Phosphonium-Based Ionic Liquids + K3PO4 Aqueous Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction: Synthesis of (E)-4-Methylstilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction